molecular formula C25H29NO3 B11595881 N-[3-(furan-2-yl)-3-phenylpropyl]-N-[4-(propan-2-yloxy)benzyl]acetamide

N-[3-(furan-2-yl)-3-phenylpropyl]-N-[4-(propan-2-yloxy)benzyl]acetamide

Cat. No.: B11595881
M. Wt: 391.5 g/mol
InChI Key: HGLHSNKQTBUZJE-UHFFFAOYSA-N
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Description

N-[3-(FURAN-2-YL)-3-PHENYLPROPYL]-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}ACETAMIDE is a complex organic compound that features a furan ring, a phenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(FURAN-2-YL)-3-PHENYLPROPYL]-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}ACETAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[3-(FURAN-2-YL)-3-PHENYLPROPYL]-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the acetamide group may produce primary amines.

Scientific Research Applications

N-[3-(FURAN-2-YL)-3-PHENYLPROPYL]-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(FURAN-2-YL)-3-PHENYLPROPYL]-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(FURAN-2-YL)-3-PHENYLPROPYL]-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}ACETAMIDE is unique due to its combination of a furan ring, phenyl groups, and an acetamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H29NO3

Molecular Weight

391.5 g/mol

IUPAC Name

N-[3-(furan-2-yl)-3-phenylpropyl]-N-[(4-propan-2-yloxyphenyl)methyl]acetamide

InChI

InChI=1S/C25H29NO3/c1-19(2)29-23-13-11-21(12-14-23)18-26(20(3)27)16-15-24(25-10-7-17-28-25)22-8-5-4-6-9-22/h4-14,17,19,24H,15-16,18H2,1-3H3

InChI Key

HGLHSNKQTBUZJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CN(CCC(C2=CC=CC=C2)C3=CC=CO3)C(=O)C

Origin of Product

United States

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